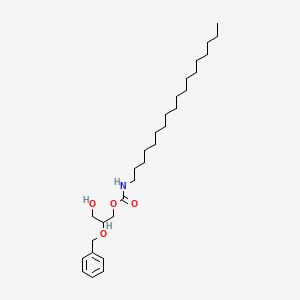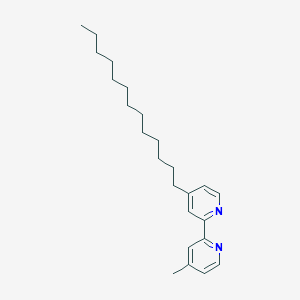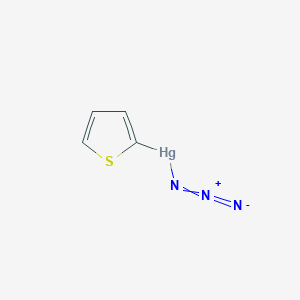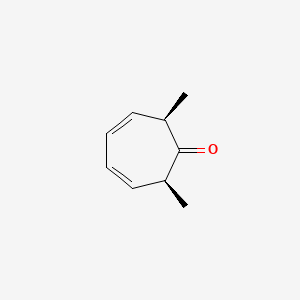![molecular formula C14H30O5 B14415906 3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol CAS No. 85590-50-7](/img/structure/B14415906.png)
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol is a chemical compound with the molecular formula C14H30O5. It is characterized by the presence of hydroxyl and ether functional groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with octanol in the presence of a base, followed by hydrolysis. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Basic catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can optimize the reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes, ketones.
Reduction: Primary and secondary alcohols.
Substitution: Halogenated ethers, amines.
Applications De Recherche Scientifique
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular membranes.
Pathways Involved: The compound can modulate enzymatic activity, alter membrane fluidity, and interact with receptor sites to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3-Hydroxy-2-(octyloxy)propoxy]propane-1,2-diol
- 3-((2-Ethylhexyl)oxy)propane-1,2-diol
Uniqueness
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol is unique due to its specific arrangement of hydroxyl and ether groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propriétés
| 85590-50-7 | |
Formule moléculaire |
C14H30O5 |
Poids moléculaire |
278.38 g/mol |
Nom IUPAC |
3-(2-hydroxy-3-octoxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C14H30O5/c1-2-3-4-5-6-7-8-18-11-14(17)12-19-10-13(16)9-15/h13-17H,2-12H2,1H3 |
Clé InChI |
ICTNYUOQFIBXAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC(COCC(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/no-structure.png)



![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)

![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)

